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molecular formula C12H13ClO4 B1442894 Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate CAS No. 104029-20-1

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

Cat. No. B1442894
M. Wt: 256.68 g/mol
InChI Key: KTFSCMZXDKHOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346815B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 2.17 g, 54.2 mmol) was added portionwise to a stirred solution of 1-(5-chloro-2-methoxy-phenyl)-ethanone (10.0 g, 54.2 mmol) in THF (100 mL) at 0° C. The mixture was then stirred for 10 minutes before addition of diethyl carbonate (7.68 g, 65.0 mmol) and then for an additional 1 hour. The mixture was warmed to room temperature for 2 hours and then heated to 65° C. for 2 hours. Diethyl ether was added, the organics washed with water and brine, then evaporated to dryness. The resultant residue was purified by flash chromatography on silica gel (50 to 100% dichloromethane in cyclohexane) to yield 3.41 g of ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate. LCMS (method 1) [M+H]+=257.2, RT=3.55 min. 1H NMR (400 MHz, CDCl3): δ (ppm) 7.59 (d, 1H), 7.38 (dd, 1H), 6.89 (d, 1H), 4.18 (q, 2H), 3.95 (s, 2H), 3.88 (s, 3H), 1.24 (t, 3H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([O:13][CH3:14])=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=1.[C:15](=O)([O:19]CC)[O:16][CH2:17][CH3:18].C(OCC)C>C1COCC1>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([O:13][CH3:14])=[C:8]([C:10](=[O:12])[CH2:11][C:15]([O:16][CH2:17][CH3:18])=[O:19])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C)=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.68 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the organics washed with water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash chromatography on silica gel (50 to 100% dichloromethane in cyclohexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(CC(=O)OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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